Bimoclomol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

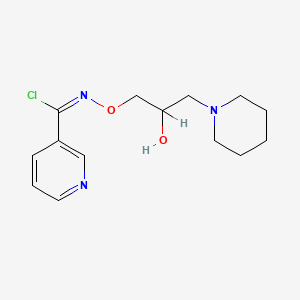

Bimoclomol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring, a piperidine ring, and a carboximidoyl chloride group, making it a unique and versatile molecule in the field of organic chemistry. Its structure allows for various chemical reactions and applications, particularly in medicinal chemistry and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bimoclomol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be attached via an etherification reaction using a suitable alcohol and an alkyl halide.

Formation of the Carboximidoyl Chloride Group: The carboximidoyl chloride group can be introduced through a reaction with thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

化学反応の分析

Types of Reactions

Bimoclomol undergoes various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloride group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or amides.

Substitution: Formation of various substituted derivatives.

科学的研究の応用

Cytoprotection and Stress Response

Bimoclomol has been shown to facilitate the formation of chaperone molecules in eukaryotic cells by inducing or amplifying the expression of heat-shock genes. This property makes it particularly valuable in protecting cells from various stresses, including ischemia and thermal injuries.

- Case Study : In murine models of ischemia, this compound demonstrated significant cytoprotective effects, likely mediated by the coordinated expression of major HSPs. It was effective in enhancing wound healing in diabetic rats, indicating its potential for managing chronic conditions such as diabetes mellitus .

Cardiovascular Applications

Research indicates that this compound has protective effects on cardiac function, especially under stress conditions.

- Mechanism : this compound enhances intracellular calcium transients, improving contractility in the mammalian heart. This effect is particularly pronounced in ischemic myocardium, where it exerts cardioprotective and antiarrhythmic effects at submicromolar concentrations .

- Clinical Trials : Currently, this compound is undergoing Phase II clinical trials for diabetic complications, with preliminary results suggesting its efficacy in restoring vascular function and reducing complications associated with diabetes .

Neurological Applications

This compound has been investigated for its neuroprotective properties, particularly in neurodegenerative diseases.

- Research Findings : Studies have shown that this compound can inhibit cyclin E binding, which may attenuate neurodegeneration associated with Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological contexts .

- Neuroprotection Mechanism : By modulating cell cycle dynamics and promoting HSP expression, this compound may provide protective benefits against neuronal cell death induced by stressors .

Wound Healing and Tissue Regeneration

This compound has demonstrated significant efficacy in enhancing wound healing processes.

- Experimental Evidence : In models of thermal injury and UV irradiation, this compound treatment resulted in improved wound healing outcomes, likely due to its ability to upregulate HSPs involved in tissue repair mechanisms .

Potential in Cancer Therapy

The role of this compound as a multi-target drug highlights its potential applications in cancer therapy.

- Combination Therapies : this compound may be used alongside conventional chemotherapeutic agents to enhance their efficacy by promoting the stability and function of proteins involved in apoptosis and stress response pathways .

Summary Table of this compound Applications

| Application Area | Mechanism/Effect | Notable Findings/Case Studies |

|---|---|---|

| Cytoprotection | Induces HSP expression | Effective in murine ischemia models; enhances wound healing |

| Cardiovascular Health | Improves cardiac contractility under stress | Significant antiarrhythmic effects; Phase II trials ongoing |

| Neurological Disorders | Inhibits cyclin E; promotes neuroprotection | Potential benefits in Parkinson's disease |

| Wound Healing | Enhances tissue repair through HSP modulation | Improved healing after thermal injury and UV exposure |

| Cancer Therapy | Multi-target drug potential | May enhance efficacy of chemotherapy through protein stability |

作用機序

The mechanism of action of Bimoclomol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in metabolic pathways, leading to the accumulation or depletion of certain metabolites .

類似化合物との比較

Similar Compounds

Pyridine Derivatives: Compounds such as niacin and pyridoxine, which also contain a pyridine ring, have similar structural features and biological activities.

Piperidine Derivatives: Compounds such as piperidine and its derivatives, which contain a piperidine ring, share similar chemical properties and applications.

Uniqueness

Bimoclomol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and industrial applications .

特性

分子式 |

C14H20ClN3O2 |

|---|---|

分子量 |

297.78 g/mol |

IUPAC名 |

(3E)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride |

InChI |

InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14+ |

InChIキー |

NMOVJBAGBXIKCG-SAPNQHFASA-N |

異性体SMILES |

C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/Cl)O |

正規SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O |

同義語 |

imoclomol bimoclomol, maleate (1:1) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。